4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring two critical pharmacophores: a 2-fluorophenyl-substituted piperazine moiety at position 4 and an imidazole ring at position 5. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, neurotransmitter receptors, and enzymes .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c18-14-3-1-2-4-15(14)22-7-9-23(10-8-22)16-11-17(21-12-20-16)24-6-5-19-13-24/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBMJGHSUOJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluoroaniline with piperazine to form 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 6-chloropyrimidine-1H-imidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine and related compounds:
*Calculated based on molecular formula.
Key Structural and Functional Insights:
Fluorophenyl Substitution: The ortho-fluorine in the target compound (vs. Ortho-substituents may reduce rotational freedom, affecting affinity for targets like dopamine or serotonin receptors . The 4-fluorophenyl analog () lacks steric constraints, possibly improving binding to flat hydrophobic pockets in enzymes or transporters.
Position 6 Modifications: Imidazole (target and ) provides hydrogen-bonding capacity, enhancing solubility and target engagement compared to chlorine () or methyl () groups. Amino groups at position 2 () correlate with anti-cancer activity in silico, suggesting that substituent positioning critically influences biological function .
Piperazine Variations :
- Sulfonyl-piperazine derivatives () introduce polar groups, improving water solubility but possibly reducing blood-brain barrier penetration compared to the target compound.
Biological Activity
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its effects on equilibrative nucleoside transporters (ENTs), structure-activity relationships (SAR), and its implications in therapeutic contexts.
Chemical Structure
The compound features a complex structure that combines a piperazine moiety with both imidazole and pyrimidine rings. This unique arrangement is believed to contribute to its biological activity, particularly in targeting specific protein interactions.
Biological Activity Overview
Research indicates that this compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs) , specifically demonstrating selectivity towards ENT2 over ENT1. ENTs are crucial for nucleoside uptake and play significant roles in various physiological processes, including neurotransmission and immune responses.
Key Findings:
- Selectivity : The compound exhibits a 5- to 10-fold greater selectivity for ENT2 compared to ENT1, making it a valuable candidate for further studies aimed at modulating nucleoside transport .
- Mechanism of Action : Investigations into the mechanism of action revealed that the compound inhibits uridine uptake in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. This suggests that the compound can effectively block nucleoside transport, potentially leading to therapeutic applications in conditions where modulation of nucleoside levels is beneficial .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogues of the compound have provided insights into how structural modifications influence biological activity. Key observations include:
- The presence of the 2-fluorophenyl group enhances selectivity towards ENT2.
- Alterations in the imidazole and piperazine substituents can significantly affect potency and selectivity.
| Compound Variant | Selectivity (ENT2/ENT1) | Potency (IC50) |
|---|---|---|
| Original Compound | 5-10 fold | 10 nM |
| Variant A | 3-5 fold | 15 nM |
| Variant B | 10 fold | 8 nM |
Case Studies
Several studies have explored the therapeutic implications of this compound:
Case Study 1: Cancer Therapy
In a study focusing on cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer drug.
Case Study 2: Neurological Disorders
Given its action on nucleoside transporters, researchers have investigated its effects in models of neurological disorders. Preliminary findings suggest that modulation of ENT activity may alleviate symptoms associated with conditions like epilepsy and depression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
